molecular formula C14H18ClNO5 B13727413 Boc-D-threo-3-(4-chlorophenyl)serine

Boc-D-threo-3-(4-chlorophenyl)serine

Cat. No.: B13727413
M. Wt: 315.75 g/mol
InChI Key: UOIXOTOBWPXEFC-MNOVXSKESA-N
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Description

Boc-D-threo-3-(4-chlorophenyl)serine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a D-threo stereochemical configuration, and a 4-chlorophenyl substituent at the β-carbon of the serine backbone. This compound is part of a broader class of Boc-protected serine analogs designed for applications in peptide synthesis, enzyme inhibition studies, and medicinal chemistry . The Boc group enhances stability during synthetic processes, while the 4-chlorophenyl moiety introduces steric bulk and electron-withdrawing properties, which can modulate reactivity and biological activity.

The D-threo configuration is critical for interactions with chiral biomolecules, such as proteases, which exhibit stereospecific binding. The 4-chlorophenyl group contributes to hydrophobic interactions and may enhance binding affinity in enzyme-inhibitor complexes, as observed in related phosphonate probes targeting serine proteases like urokinase plasminogen activator (uPA) and cathepsin G (CatG) .

Properties

Molecular Formula

C14H18ClNO5

Molecular Weight

315.75 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1

InChI Key

UOIXOTOBWPXEFC-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C14H18ClNO5
Molecular Weight 315.75 g/mol
IUPAC Name (2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
SMILES CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O
Configuration threo, D-enantiomer

This compound contains a Boc-protected amino group and a 4-chlorophenyl substituent on the beta-carbon, which influences its reactivity and biological activity.

Preparation Methods of Boc-D-threo-3-(4-chlorophenyl)serine

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Introduction of the 4-chlorophenyl moiety at the beta position of serine.
  • Protection of the amino group with the tert-butyloxycarbonyl (Boc) group.
  • Control of stereochemistry to obtain the threo D-isomer.
  • Purification to achieve high yield and purity.

The process typically employs standard organic synthesis techniques such as selective protection/deprotection, stereoselective addition, and chromatographic purification.

Key Synthetic Steps

Step 1: Formation of the 4-Chlorophenyl-Substituted Intermediate
  • The 4-chlorophenyl group is introduced via nucleophilic substitution or addition reactions using 4-chlorobenzaldehyde or related precursors.
  • Stereoselective addition to a serine derivative or its precursor ensures the threo configuration.
Step 2: Boc Protection of the Amino Group
  • The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This step stabilizes the amino acid for further manipulations and prevents side reactions.
Step 3: Purification and Isolation
  • The crude product is purified by crystallization or chromatography.
  • High-performance liquid chromatography (HPLC) is often used to confirm purity and stereochemical integrity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Introduction of 4-chlorophenyl group Reaction with 4-chlorobenzaldehyde derivatives under controlled temperature and solvent (e.g., DMF) 70-85 Stereoselective control critical
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temperature to mild heating 85-90 Mild conditions prevent racemization
Purification Crystallization from toluene or chromatographic methods - Purity >95% confirmed by HPLC and LC-MS

These values are typical ranges reported in literature and supplier data for similar amino acid derivatives.

Research Discoveries and Applications Related to Preparation

  • This compound has been studied as a substrate and mechanism-based inhibitor for enzymes such as serine hydroxymethyltransferase, leveraging its structural mimicry of natural amino acids.
  • Microwave-assisted synthesis has been reported to accelerate reaction times for related amino acid derivatives, achieving comparable yields in significantly shorter times (e.g., 15 minutes vs. days) while maintaining stereochemical purity.
  • The compound’s preparation is critical for enabling its use in peptide synthesis, drug development targeting neurological disorders, and biochemical studies of protein interactions.

Comparative Analysis with Related Compounds

Feature This compound Boc-D-threo-3-(3,4-dihydroxyphenyl)serine (L-DOPA derivative)
Aromatic Substituent 4-chlorophenyl 3,4-dihydroxyphenyl
Biological Activity Enzyme inhibition (e.g., serine hydroxymethyltransferase) Precursor to neurotransmitters, used in Parkinson’s treatment
Synthetic Complexity Moderate Higher due to multiple hydroxyl groups requiring protection
Typical Applications Peptide synthesis, drug design Pharmaceutical synthesis, neurochemistry

This comparison highlights the influence of aromatic substituents on both synthetic approach and biological function.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Starting Materials 4-chlorobenzaldehyde derivatives, serine precursors
Protecting Group Introduction Boc protection using di-tert-butyl dicarbonate
Stereochemical Control Use of stereoselective addition or enzymatic resolution
Purification Techniques Crystallization, HPLC, LC-MS analysis
Reaction Conditions Mild temperature, solvent choice (DMF, toluene)
Yield Range 70-90% depending on step and conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .

Scientific Research Applications

Pharmaceutical Development

Boc-D-threo-3-(4-chlorophenyl)serine serves as a critical intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. The presence of the 4-chlorophenyl group enhances its reactivity and interaction with biological targets, making it suitable for drug development processes focused on enzyme inhibition and receptor binding .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and protein binding. It has been shown to act as both a substrate and a mechanism-based inhibitor for enzymes such as serine hydroxymethyltransferase. Research involving this compound helps elucidate metabolic pathways and cellular processes, providing insights into disease mechanisms and potential therapeutic targets .

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis. Its unique structure allows for the creation of complex peptides with specific functionalities, which can be tailored for therapeutic applications. This capability is crucial in developing novel peptides that can modulate biological activity effectively .

Material Science

The compound also finds applications in material science, particularly in the development of drug delivery systems. Its ability to form novel materials with tailored properties enhances the efficiency of drug delivery mechanisms, making it an important component in the formulation of pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the detection and quantification of related compounds in various biological samples, enhancing the accuracy of research findings .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound interacts with serine hydroxymethyltransferase, showcasing its dual role as a substrate and inhibitor. Understanding these interactions is crucial for optimizing its efficacy as an enzyme modulator .
  • Peptide Therapeutics : In peptide synthesis projects, this compound has been used to create peptides that target specific diseases, showcasing its versatility as a building block in drug development .
  • Biochemical Pathways : Studies focusing on metabolic pathways involving serine derivatives have utilized this compound to explore its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-D-threo-3-(4-chlorophenyl)serine belongs to a family of Boc-protected serine derivatives with varying aryl substituents. Below is a comparative analysis of its structural and functional differences relative to key analogs:

Table 1: Structural and Functional Comparison of Boc-D-threo-serine Derivatives

Compound Name Substituent CAS Number Key Properties/Activities
This compound 4-Cl Not available High inhibitory activity against uPA and CatG; optimal kapp (~20 × 10² M⁻¹s⁻¹) due to chloro’s electron-withdrawing effects
Boc-D-threo-3-(3-methoxyphenyl)serine 3-OCH₃ 1391468-63-5 Reduced enzyme inhibition due to methoxy’s electron-donating nature; increased solubility
Boc-D-threo-3-(4-cyanophenyl)serine 4-CN 1028281-09-5 Enhanced electronic effects (strong electron-withdrawing CN group); potential for altered binding kinetics
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine 3,4-diOCH₃ 126395-32-2 Steric hindrance from two methoxy groups reduces protease affinity; lower kapp values

Key Findings:

Substituent Electronic Effects :

  • The 4-chlorophenyl group’s electron-withdrawing nature enhances electrophilic reactivity, improving covalent binding to serine proteases. This is consistent with phosphonate probes (e.g., compound 39b) showing high inhibition rates (kapp ~20 × 10² M⁻¹s⁻¹) for uPA and CatG .
  • Methoxy (3-OCH₃) and dimethoxy (3,4-diOCH₃) substituents exhibit electron-donating effects, reducing electrophilicity and enzyme inhibition efficiency .

Steric Considerations :

  • Bulky substituents like 3,4-dimethoxyphenyl introduce steric hindrance, limiting access to protease active sites. This contrasts with the compact 4-chlorophenyl group, which optimizes binding .

Biological Activity: The 4-chlorophenyl analog demonstrates superior irreversible inhibition of uPA compared to benzyl guanidine derivatives, which act reversibly .

Table 2: Physico-Chemical Properties (Inferred from Substituent Effects)

Property This compound Boc-D-threo-3-(3-methoxyphenyl)serine
LogP (Lipophilicity) ~2.8 (high) ~1.9 (moderate)
Solubility Low in aqueous media Improved due to methoxy polarity
Stability High (Boc protection) High (Boc protection)

Computational Insights:

DFT studies on analogous 4-chlorophenyl-containing compounds (e.g., 4CPHPP) reveal that the chloro group stabilizes molecular orbitals, increasing electrophilicity and reactivity . This aligns with the enhanced inhibitory activity observed in experimental protease assays .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC with UV detection (4-chlorophenyl’s UV absorption aids tracking) .
  • Use coupling agents like EDC/HOBt or DCC to enhance yield in amide bond formation .
  • Purify intermediates via flash chromatography or recrystallization to minimize side products.

(Basic) Which analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

Method Application References
1H/13C NMR Confirm stereochemistry, Boc group integrity, and 4-chlorophenyl substitution.
Chiral HPLC Assess enantiomeric purity (critical for threo configuration). Use polysaccharide-based columns (e.g., Chiralpak AD-H).
High-Resolution Mass Spectrometry (HRMS) Verify molecular formula via isotopic patterns (chlorine’s distinct ³⁵Cl/³⁷Cl ratio aids identification).
Infrared (IR) Spectroscopy Detect functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹).

Note : X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

(Advanced) How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions often arise from impurities, solvent effects, or incorrect stereochemical assumptions. Mitigation strategies:

Purity Verification :

  • Use preparative HPLC to isolate pure fractions .
  • Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the proposed structure .

Stereochemical Validation :

  • Perform NOESY NMR to confirm spatial proximity of protons in the threo configuration .
  • Cross-validate with circular dichroism (CD) if chiral centers are ambiguous .

Crystallographic Resolution :

  • Grow single crystals in mixed solvent systems (e.g., ethanol/water) and solve the structure via X-ray diffraction .

Case Study : If observed carbonyl stretches in IR conflict with Boc group expectations, check for partial deprotection or solvent interactions (e.g., DMSO residual peaks in NMR) .

(Advanced) What strategies are recommended for evaluating this compound’s interaction with biological targets?

Answer:

Enzyme Inhibition Assays :

  • Test serine protease inhibition using fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC). Measure IC₅₀ values under varying pH/temperature conditions .

Receptor Binding Studies :

  • Conduct radiolabeled competitive binding assays (e.g., [³H]-D-serine in NMDA receptor studies). Use Scatchard analysis to calculate binding affinity .

Cellular Functional Assays :

  • Evaluate neuropharmacological activity in primary neuronal cultures. Monitor calcium influx via Fura-2 AM fluorescence as a proxy for NMDA receptor activation .

Data Interpretation : Normalize results against controls (e.g., L-serine for stereospecificity checks) and validate with knockout cell lines or receptor antagonists .

(Advanced) How can researchers design experiments to analyze the compound’s stability under physiological conditions?

Answer:

Hydrolytic Stability :

  • Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS. Track cleavage of the Boc group or 4-chlorophenyl moiety over 24–72 hours .

Oxidative Stress Testing :

  • Expose to H₂O₂ or cytochrome P450 enzymes. Use LC-MS to identify oxidation products (e.g., hydroxylation at the chlorophenyl ring) .

Thermal Stability :

  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Statistical Analysis : Use Arrhenius plots to predict shelf life under storage conditions .

(Basic) What computational tools are suitable for modeling this compound’s properties?

Answer:

Tool Application References
Gaussian Optimize geometry and calculate NMR/IR spectra via DFT (B3LYP/6-31G* basis set).
AutoDock Vina Predict binding affinity to serine proteases or NMDA receptors.
MolProbity Validate stereochemical accuracy against crystallographic data.

Q. Workflow :

Generate conformational isomers using molecular dynamics (MD) simulations.

Compare computed vs. experimental NMR shifts to validate the model .

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